Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a formyl group attached to a phenyl ring, which is further connected to an ethyl ester group through a propenoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate typically involves a multi-step process. One common method is the reaction of 2-formylbenzoic acid with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: 3-(2-carboxyphenyl)-2-methylprop-2-enoic acid.
Reduction: 3-(2-hydroxyphenyl)-2-methylprop-2-enoate.
Substitution: Various ester derivatives depending on the alcohol used.
Scientific Research Applications
Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the formyl group.
Methyl 3-(2-formylphenyl)-2-methylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-hydroxyphenyl)-2-methylprop-2-enoate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
108700-08-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-(2-formylphenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10(2)8-11-6-4-5-7-12(11)9-14/h4-9H,3H2,1-2H3 |
InChI Key |
WMRGSALXRSKNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C=O)C |
Origin of Product |
United States |
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